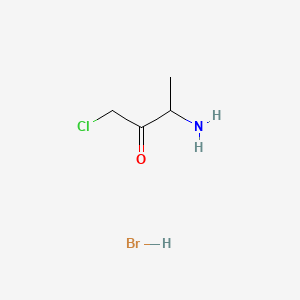
Alanine chloromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine chloromethyl ketone is a synthetic compound known for its role as an irreversible inhibitor of serine proteases. It is a derivative of alanine, an amino acid, and contains a chloromethyl ketone group, which is highly reactive. This compound is widely used in biochemical research to study enzyme mechanisms and to inhibit specific proteases in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alanine chloromethyl ketone can be synthesized through several methods. One common approach involves the reaction of alanine with chloromethyl ketone derivatives under controlled conditions. The synthesis typically requires the use of protective groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Alanine chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Aplicaciones Científicas De Investigación
Alanine chloromethyl ketone has a wide range of applications in scientific research:
Mecanismo De Acción
Alanine chloromethyl ketone exerts its effects by irreversibly inhibiting serine proteases. The chloromethyl ketone group reacts with the active site serine residue of the protease, forming a covalent bond and inactivating the enzyme. This mechanism involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site, leading to the irreversible inhibition of the protease .
Comparación Con Compuestos Similares
Phenylalanine chloromethyl ketone: Another protease inhibitor with a similar mechanism of action but different specificity.
Leucine chloromethyl ketone: Used to inhibit different proteases and has distinct chemical properties compared to this compound.
Methionine chloromethyl ketone: Also an irreversible inhibitor of proteases, with unique applications in biochemical research.
Uniqueness: this compound is unique due to its specific reactivity with certain serine proteases and its ability to form stable covalent bonds with the enzyme’s active site. This specificity makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing targeted inhibitors .
Propiedades
Número CAS |
41036-44-6 |
|---|---|
Fórmula molecular |
C4H9BrClNO |
Peso molecular |
202.48 g/mol |
Nombre IUPAC |
3-amino-1-chlorobutan-2-one;hydrobromide |
InChI |
InChI=1S/C4H8ClNO.BrH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H |
Clave InChI |
DECZNWLQSCKYEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)CCl)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

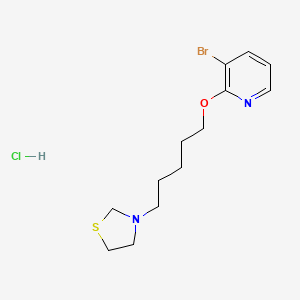

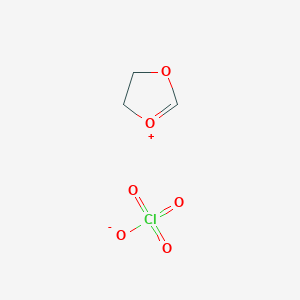
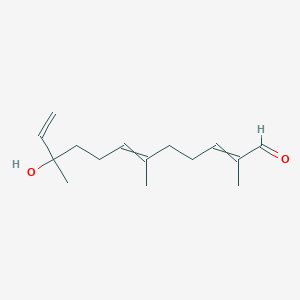
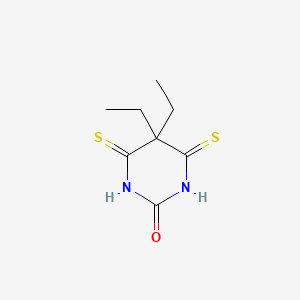
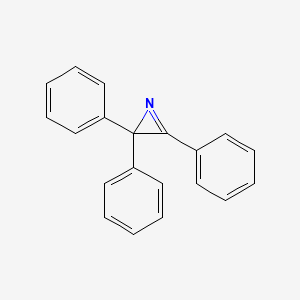
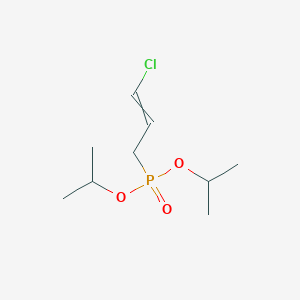
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
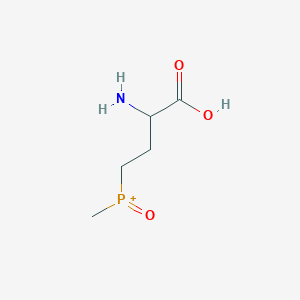
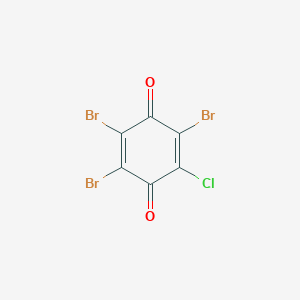
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
